molecular formula C15H12O4 B14632779 1,3-Bis(2-hydroxyphenyl)propane-1,3-dione CAS No. 53278-13-0

1,3-Bis(2-hydroxyphenyl)propane-1,3-dione

Cat. No.: B14632779
CAS No.: 53278-13-0
M. Wt: 256.25 g/mol
InChI Key: FERWUCFAQLAGDE-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyphenyl)propane-1,3-dione is a chalcone derivative, known for its unique chemical structure and properties. It has been isolated from natural sources such as the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata . This compound is characterized by the presence of two hydroxyphenyl groups attached to a propane-1,3-dione backbone, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Diols and hydroxy derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-hydroxyphenyl)propane-1,3-dione stands out due to its dual hydroxyphenyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to form stable hydrogen bonds and enolic tautomers makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

53278-13-0

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1,3-bis(2-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C15H12O4/c16-12-7-3-1-5-10(12)14(18)9-15(19)11-6-2-4-8-13(11)17/h1-8,16-17H,9H2

InChI Key

FERWUCFAQLAGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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